JAK1/TYK2-IN-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

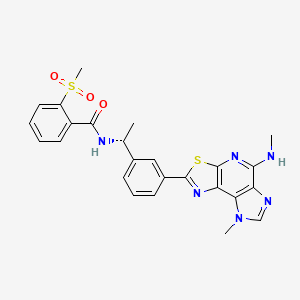

N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRNUFQCQFVAPF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of JAK1/TYK2-IN-3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JAK1/TYK2-IN-3 is a potent, selective, and orally active dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). By targeting these two key members of the JAK family, the compound effectively modulates the signaling of critical cytokine pathways implicated in a range of inflammatory and autoimmune diseases. This document provides a detailed overview of its mechanism of action, supported by quantitative biochemical and cellular data, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is central to signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is pivotal for regulating immune responses, inflammation, and hematopoiesis.[2][3]

The process begins when a cytokine binds to its specific cell surface receptor, inducing a conformational change that activates the associated JAKs.[4] These activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to DNA and regulate the transcription of target genes.[1][4]

Different cytokine receptors associate with specific pairs of JAKs. The JAK1/TYK2 heterodimer is crucial for signaling downstream of type I interferons (IFN), as well as the IL-10, IL-12, and IL-23 families of cytokines, which are deeply involved in the pathogenesis of autoimmune conditions.[5][6][7]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain (JH1) of both JAK1 and TYK2. This action prevents the phosphorylation of the kinases themselves and their subsequent downstream targets, including STAT proteins. By blocking this critical step, this compound effectively abrogates the entire signaling cascade, leading to a reduction in the transcription of pro-inflammatory genes.[4][8] This dual inhibition leads to a potent anti-inflammatory effect by suppressing the formation of Th1, Th2, and Th17 cells and inhibiting the NF-κB signaling pathway.[8]

Quantitative Data

This compound is a potent inhibitor of TYK2 and JAK1 with high selectivity over other JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

| Table 1: Biochemical IC50 values for this compound against JAK family kinases.[8] |

The compound demonstrates efficacy in animal models of inflammatory disease and possesses favorable pharmacokinetic properties for oral administration.

| Parameter | Value | Conditions |

| Oral Bioavailability | 23.7% | 5 mg/kg, p.o. in rats |

| In Vivo Efficacy | Dose-dependent therapeutic effect | 10, 20, 30 mg/kg, p.o. in UC mouse model |

| Table 2: In vivo characteristics of this compound.[8] |

Experimental Protocols

This protocol describes a method for determining the IC50 values of an inhibitor against JAK family kinases using a fluorescence-based immunoassay.

Protocol: Z'LYTE™ Kinase Assay [6][9]

-

Compound Preparation: Serially dilute the test compound (e.g., this compound) in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.

-

Reaction Setup: In a 384-well plate, add the following components to a final volume of 10 µL:

-

Diluted test compound or DMSO (vehicle control).

-

Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2).

-

Z'LYTE™ Tyr6 Peptide substrate.

-

ATP (at the Km concentration for each specific kinase).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

-

Development: Add Z'LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves only the non-phosphorylated peptide.

-

Detection: Incubate for 60 minutes. Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (445/520 nm), which corresponds to the degree of phosphorylation. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Protocol: IFNα-Induced STAT Phosphorylation Assay

-

Cell Culture: Culture a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate media.

-

Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with serially diluted this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a specific cytokine (e.g., IFNα to activate the JAK1/TYK2 pathway) for 15-30 minutes at 37°C.

-

Cell Lysis: Immediately lyse the cells with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Detection: Analyze the levels of phosphorylated STAT (pSTAT) in the cell lysates. This can be done using various methods such as:

-

AlphaLISA®/HTRF®: A bead-based immunoassay that provides a quantitative readout.[9]

-

Western Blotting: A semi-quantitative method for visualizing pSTAT levels.

-

Flow Cytometry (Phosflow): Allows for single-cell analysis of pSTAT levels.

-

-

Data Analysis: Normalize the pSTAT signal to the total STAT or a housekeeping protein. Plot the percent inhibition of the pSTAT signal against the inhibitor concentration to calculate the EC50 value.

References

- 1. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchopenworld.com [researchopenworld.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Function and Mechanism of JAK1/TYK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). By targeting these two key enzymes in the JAK-STAT signaling pathway, this compound demonstrates significant anti-inflammatory properties. This document provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key data in a structured format and detailing the methodologies of pivotal experiments. The aim is to furnish researchers and drug development professionals with a thorough understanding of this compound's preclinical profile.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes.

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.

Core Function of this compound

This compound is an orally active small molecule that functions as a dual inhibitor of TYK2 and JAK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases, thereby blocking the downstream phosphorylation of STAT proteins and interrupting the signaling cascade of various pro-inflammatory cytokines. This targeted inhibition leads to a reduction in the inflammatory response.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the four JAK family members are summarized below, demonstrating its potent and selective profile for TYK2 and JAK1.

| Kinase | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

Data sourced from commercially available datasheets.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the JAK-STAT signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the points of inhibition by this compound.

Caption: Inhibition of JAK1 and TYK2 by this compound blocks STAT phosphorylation.

By inhibiting TYK2 and JAK1, the compound effectively suppresses the signaling of cytokines that are crucial for the differentiation and function of T helper cells, including Th1, Th2, and Th17 cells. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Experimental Protocols

The following are generalized protocols for the types of experiments typically used to characterize JAK inhibitors like this compound. Specific parameters for this compound would be detailed in its primary publication or patent.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are diluted in a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The final ATP concentration is typically kept near its Km value for each enzyme to ensure competitive inhibition can be accurately measured.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Mobility Shift Assay (e.g., Caliper Life Sciences): This method measures the difference in electrophoretic mobility between the phosphorylated and non-phosphorylated substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction.

-

Fluorescence Resonance Energy Transfer (FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human whole blood, peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or Kit225) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1, IFN-α for TYK2/JAK1).

-

Cell Lysis or Fixation/Permeabilization:

-

For Western Blotting or ELISA: Cells are lysed to extract proteins.

-

For Flow Cytometry: Cells are fixed and permeabilized to allow intracellular antibody staining.

-

-

Detection of Phosphorylated STAT (pSTAT):

-

Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.

-

ELISA: A sandwich ELISA format is used with a capture antibody for the total STAT protein and a detection antibody for the phosphorylated form.

-

Flow Cytometry (Phosflow): Permeabilized cells are stained with a fluorescently labeled antibody specific for the pSTAT of interest and analyzed.

-

-

Data Analysis: The level of pSTAT is quantified for each compound concentration, and the cellular IC50 is determined.

In Vivo Model of Ulcerative Colitis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.

Methodology (Dextran Sulfate Sodium (DSS)-Induced Colitis Model):

-

Animal Model: Male C57BL/6 mice (or another appropriate strain) are used.

-

Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 2-3% w/v) in the drinking water for a period of 5-7 days.

-

Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 20, 30 mg/kg) daily or twice daily, starting from the initiation of DSS treatment. A vehicle control group receives the formulation without the active compound.

-

Monitoring of Disease Activity: Mice are monitored daily for:

-

Body weight loss

-

Stool consistency

-

Presence of blood in the stool (Hemoccult test) A Disease Activity Index (DAI) score is calculated based on these parameters.

-

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The following are assessed:

-

Colon length (shortening is a sign of inflammation)

-

Histological analysis of colon sections (e.g., H&E staining) to evaluate tissue damage, ulceration, and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Cytokine levels (e.g., TNF-α, IL-1β, IL-17) in the colon tissue via ELISA or qPCR.

-

-

Data Analysis: The DAI scores, colon length, histological scores, and inflammatory markers are compared between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Conclusion

This compound is a potent and selective dual inhibitor of TYK2 and JAK1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its potential therapeutic use in autoimmune and inflammatory diseases. The data and experimental protocols outlined in this guide offer a foundational understanding for further research and development of this compound.

The Central Role of JAK1 and TYK2 in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, particularly JAK1 and TYK2, have emerged as pivotal mediators in the pathogenesis of a wide array of autoimmune and inflammatory diseases. These kinases are essential for signal transduction following the binding of numerous cytokines to their receptors, thereby activating the JAK-STAT signaling pathway. Dysregulation of this pathway is a key driver of the chronic inflammation that characterizes conditions such as rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Consequently, targeting JAK1 and TYK2 with small molecule inhibitors has become a leading therapeutic strategy, offering a new class of oral medications with significant clinical efficacy. This technical guide provides an in-depth exploration of the roles of JAK1 and TYK2 in autoimmune disease, detailing their signaling pathways, summarizing key clinical trial data for selective inhibitors, and outlining essential experimental protocols for their study.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by a multitude of cytokines, growth factors, and hormones to regulate cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases associate with the intracellular domains of type I and type II cytokine receptors.[4] Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to modulate gene transcription.[5]

The Specific Roles of JAK1 and TYK2 in Autoimmunity

JAK1 and TYK2 play distinct yet overlapping roles in mediating the signals of pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases.

JAK1 is broadly involved in the signaling of numerous cytokines, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 receptor subunit (e.g., IL-6 and IL-11).[6][7] It is also a key mediator of both type I and type II interferon (IFN) signaling.[6] The wide range of cytokines that signal through JAK1 underscores its central role in regulating immune cell activation, differentiation, and function.[7]

TYK2 is critically involved in the signaling of IL-12, IL-23, and type I IFNs.[8][9] These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of inflammation in many autoimmune diseases.[8] Genetic association studies have identified TYK2 as a susceptibility gene for several autoimmune conditions, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[4]

The differential pairing of JAKs with various cytokine receptors dictates the specific downstream signaling cascade. For instance, IL-12 and IL-23 signaling is mediated by a heterodimer of TYK2 and JAK2, while type I IFN signaling utilizes a TYK2 and JAK1 pair.[9][10] This specificity provides the rationale for the development of selective JAK inhibitors to target distinct pathogenic pathways while potentially sparing others to minimize off-target effects.

Quantitative Data from Clinical Trials of JAK1 and TYK2 Inhibitors

The development of selective inhibitors targeting JAK1 and TYK2 has led to several successful clinical trials and approved therapies for various autoimmune diseases. The following tables summarize key efficacy and safety data from pivotal clinical trials.

Table 1: Efficacy of Selective JAK1 Inhibitors in Autoimmune Diseases

| Drug (Target) | Disease | Trial | Primary Endpoint | Efficacy Result | Citation(s) |

| Upadacitinib (JAK1) | Rheumatoid Arthritis | SELECT-MONOTHERAPY | ACR20 response at Week 14 | Upadacitinib 15 mg: 68%, Upadacitinib 30 mg: 71% vs. Methotrexate: 41% | [10][11] |

| Rheumatoid Arthritis | SELECT-COMPARE | ACR20 response at Week 12 | Upadacitinib 15 mg + MTX: 71% vs. Placebo + MTX: 36% | [12] | |

| Filgotinib (JAK1) | Ulcerative Colitis | SELECTION (Biologic-Naïve) | Clinical Remission at Week 10 | Filgotinib 200 mg: 26.1% vs. Placebo: 15.3% | [3] |

| Ulcerative Colitis | SELECTION (Biologic-Experienced) | Clinical Remission at Week 10 | Filgotinib 200 mg: 11.5% vs. Placebo: 4.2% | [3] |

Table 2: Efficacy of Selective TYK2 Inhibitors in Autoimmune Diseases

| Drug (Target) | Disease | Trial | Primary Endpoint | Efficacy Result | Citation(s) |

| Deucravacitinib (TYK2) | Plaque Psoriasis | POETYK PSO-1 | PASI 75 and sPGA 0/1 at Week 16 | PASI 75: Deucravacitinib 6 mg QD: 59% vs. Placebo: 13% vs. Apremilast: 35% | [13] |

| Plaque Psoriasis | POETYK PSO-2 | PASI 75 and sPGA 0/1 at Week 16 | PASI 75: Deucravacitinib 6 mg QD: 54% vs. Placebo: 9% vs. Apremilast: 40% | [13] | |

| Psoriatic Arthritis | Phase 2 | ACR20 response at Week 16 | Deucravacitinib 6 mg QD: 52.9%, Deucravacitinib 12 mg QD: 62.7% vs. Placebo: 31.8% | [3] |

Table 3: Safety Profile of Selective JAK1 and TYK2 Inhibitors (Common Adverse Events)

| Drug | Common Adverse Events (≥5% of patients) | Citation(s) |

| Upadacitinib | Upper respiratory tract infections, nasopharyngitis, urinary tract infections, nausea | [14] |

| Filgotinib | Nausea, headache, upper respiratory tract infection | [15] |

| Deucravacitinib | Nasopharyngitis, upper respiratory tract infection, headache, diarrhea, nausea | [2] |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of a compound against a specific JAK enzyme.

Materials:

-

Recombinant human JAK1 or TYK2 enzyme

-

JAK substrate peptide (e.g., IRS1-tide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the JAK enzyme in kinase assay buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

-

Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

-

Assay Reaction:

-

Add 5 µL of the test inhibitor dilution or vehicle control to the wells of the assay plate.

-

Add 10 µL of the JAK enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Phospho-STAT (pSTAT) Assay in Whole Blood

This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within human whole blood.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes

-

Cytokine for stimulation (e.g., IL-6 for JAK1/pSTAT3, IFN-α for TYK2/pSTAT1)

-

Test inhibitor compound

-

BD Phosflow™ Lyse/Fix Buffer

-

BD Phosflow™ Perm Buffer III

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)

-

Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3 Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Compound Incubation and Cell Stimulation:

-

Aliquot 100 µL of whole blood into 96-well deep-well plates.

-

Add the test inhibitor at various concentrations and incubate at 37°C for 30 minutes.

-

Add the stimulating cytokine at a pre-determined optimal concentration (e.g., 10 ng/mL IL-6) and incubate at 37°C for 15 minutes.

-

-

Cell Lysis and Fixation:

-

Stop the stimulation by adding 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each well.

-

Incubate at 37°C for 15 minutes to lyse red blood cells and fix the leukocytes.

-

Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

-

-

Permeabilization and Staining:

-

Permeabilize the cells by resuspending the pellet in 600 µL of ice-cold BD Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.

-

Wash the cells twice with a suitable wash buffer (e.g., PBS with 2% FBS).

-

Resuspend the cells in the wash buffer containing the cocktail of fluorochrome-conjugated antibodies against cell surface markers and the phospho-STAT of interest.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in buffer for flow cytometry analysis.

-

-

Flow Cytometry and Data Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the specific immune cell populations of interest (e.g., CD4+ T cells, B cells).

-

Determine the median fluorescence intensity (MFI) of the pSTAT signal within each cell population.

-

Calculate the percent inhibition of pSTAT signaling for each inhibitor concentration and determine the IC₅₀ value.

-

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol details the induction of arthritis in mice and the evaluation of a therapeutic JAK inhibitor.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Test JAK inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.

-

On day 21, administer a booster immunization intradermally at the base of the tail with 100 µg of bovine CII emulsified in IFA.

-

-

Therapeutic Intervention:

-

Begin daily oral administration of the test JAK inhibitor or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28) or in a prophylactic setting starting from day 0 or 21.

-

-

Clinical Assessment:

-

Monitor the mice daily or every other day for the development and severity of arthritis.

-

Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of most of the paw, 4 = maximal inflammation with ankylosis). The maximum clinical score per mouse is 16.

-

Measure paw thickness using calipers.

-

Monitor body weight as an indicator of overall health.

-

-

Histopathological Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice and collect the paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

-

Data Analysis:

-

Compare the mean clinical scores, paw thickness, and body weight changes between the inhibitor-treated and vehicle-treated groups.

-

Analyze the histopathology scores to determine the effect of the inhibitor on joint damage.

-

Visualizations of Key Pathways and Processes

The JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway.

Mechanism of JAK1/TYK2 Inhibition

Caption: Inhibition of JAK1 and TYK2 blocks STAT phosphorylation.

Experimental Workflow for Evaluating JAK Inhibitors

Caption: A typical workflow for the preclinical and clinical evaluation of JAK inhibitors.

Conclusion

The targeted inhibition of JAK1 and TYK2 represents a paradigm shift in the treatment of autoimmune diseases, moving from broad immunosuppression to more precise modulation of key inflammatory pathways. The clinical success of selective JAK1 and TYK2 inhibitors has validated their central role in the pathophysiology of these conditions. For researchers and drug development professionals, a deep understanding of the underlying biology, coupled with robust and reproducible experimental models, is crucial for the continued development of next-generation inhibitors with improved efficacy and safety profiles. This guide provides a foundational resource to support these ongoing efforts in the quest for more effective treatments for patients with autoimmune diseases.

References

- 1. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deucravacitinib Improves Patient-Reported Outcomes in Patients with Moderate to Severe Psoriasis: Results from the Phase 3 Randomized POETYK PSO-1 and PSO-2 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gilead.com [gilead.com]

- 4. abcam.cn [abcam.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of Filgotinib in Moderate to Severe Ulcerative Colitis: A Prospective Study Using Partial Mayo Score, Ulcerative Colitis Endoscopic Index of Severity, and Geboes Histopathology Score - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]

- 11. hcplive.com [hcplive.com]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. Deucravacitinib in plaque psoriasis: Four‐year safety and efficacy results from the Phase 3 POETYK PSO‐1, PSO‐2 and long‐term extension trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid and Sustained Symptom Relief in Patients With Ulcerative Colitis Treated With Filgotinib: Data From the Phase 2b/3 SELECTION Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cellular communication route involved in a myriad of physiological and pathological processes. We will delve into the core components, mechanisms of activation and regulation, non-canonical signaling events, and its intricate crosstalk with other major signaling networks. Furthermore, this guide offers detailed experimental protocols for studying the JAK-STAT pathway, presents quantitative data for key interactions, and discusses the pathway's relevance in disease and as a therapeutic target.

Core Components and Canonical Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors, translating extracellular signals into transcriptional responses that govern cell proliferation, differentiation, survival, and immune responses.[1][2] The canonical pathway is elegantly simple, involving three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1]

1.1. The Players: Receptors, JAKs, and STATs

-

Receptors: These are transmembrane proteins that lack intrinsic kinase activity and are categorized as type I and type II cytokine receptors. Upon ligand binding, these receptors dimerize or multimerize, bringing the associated JAKs into close proximity.[3][4]

-

Janus Kinases (JAKs): A family of non-receptor tyrosine kinases comprising four members in mammals: JAK1, JAK2, JAK3, and TYK2.[5] These kinases are constitutively associated with the intracellular domains of cytokine receptors.[3] Each JAK protein possesses a unique seven-domain structure, including a FERM domain for receptor binding, an SH2-related domain, a catalytically active kinase domain (JH1), and a regulatory pseudokinase domain (JH2).[6]

-

Signal Transducers and Activators of Transcription (STATs): A family of seven latent cytoplasmic transcription factors in mammals: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[5] STAT proteins feature several key domains, including an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker domain, a crucial SH2 domain for docking to phosphorylated receptors, and a C-terminal transactivation domain.[6]

1.2. The Canonical Signaling Cascade

The canonical JAK-STAT signaling cascade proceeds through a series of well-defined steps:

-

Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor, inducing a conformational change that leads to the dimerization or oligomerization of receptor subunits.

-

JAK Activation: The proximity of receptor-associated JAKs facilitates their trans-phosphorylation and activation.[3]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor chains.[4]

-

STAT Recruitment and Phosphorylation: The newly created phosphotyrosine residues on the receptors serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment, the STATs are themselves phosphorylated by the activated JAKs on a conserved C-terminal tyrosine residue.[4]

-

STAT Dimerization and Nuclear Translocation: Phosphorylation induces the formation of stable STAT homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[4] These dimers then translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA consensus sequences, known as Gamma-activated sites (GAS) in the promoters of target genes, thereby initiating or repressing gene transcription.[4]

Figure 1: The Canonical JAK-STAT Signaling Pathway.

Regulation of JAK-STAT Signaling

To ensure transient and specific signaling, the JAK-STAT pathway is tightly regulated by several negative feedback mechanisms.

-

Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins are induced by STAT-mediated transcription and act as a classical negative feedback loop. SOCS proteins can inhibit signaling by binding to and inhibiting JAKs, competing with STATs for receptor docking sites, or targeting signaling components for proteasomal degradation.

-

Protein Inhibitors of Activated STATs (PIAS): PIAS proteins can inhibit STAT activity by preventing their binding to DNA, recruiting transcriptional corepressors, or promoting STAT sumoylation.

-

Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and CD45, can dephosphorylate and inactivate JAKs, STATs, and cytokine receptors, thereby terminating the signaling cascade.

Figure 2: Negative Regulation of the JAK-STAT Pathway.

Non-Canonical JAK-STAT Signaling

Beyond the classical pathway, emerging evidence highlights several non-canonical mechanisms of JAK-STAT signaling that expand its functional repertoire.[7][8]

-

Unphosphorylated STATs (U-STATs): U-STATs can shuttle to the nucleus and regulate gene expression independently of tyrosine phosphorylation.[7] For instance, nuclear U-STATs can associate with heterochromatin and contribute to the maintenance of chromatin stability.[8]

-

Mitochondrial STATs: Some STAT proteins, notably STAT3, can translocate to the mitochondria and modulate the activity of the electron transport chain and regulate cellular metabolism.[7]

-

Kinase-Independent Functions of JAKs: JAKs can act as scaffolding proteins, independent of their kinase activity, to assemble signaling complexes.[9]

Figure 3: Overview of Non-Canonical STAT Functions.

Crosstalk with Other Signaling Pathways

The JAK-STAT pathway does not operate in isolation but engages in extensive crosstalk with other major signaling networks, creating a complex and integrated cellular response.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can be activated downstream of JAKs and can also phosphorylate STAT proteins, modulating their activity.[1] For example, the adaptor protein Shc can be recruited to phosphorylated cytokine receptors, leading to the activation of the Ras/Raf/MEK/ERK cascade.[1]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway can be activated by JAKs through the recruitment of the p85 regulatory subunit of PI3K to phosphorylated receptors.[1] There is evidence of a mutual transactivation loop between the JAK/STAT and PI3K/Akt pathways.[4]

Figure 4: Crosstalk of JAK-STAT with MAPK and PI3K/Akt Pathways.

Quantitative Data

Understanding the quantitative aspects of the JAK-STAT pathway is crucial for building accurate models and for drug development.

| Parameter | Protein 1 | Protein 2 / DNA | Value | Cell/System Context | Reference |

| Binding Affinity (Kd) | STAT1 Dimer | GAS DNA | ~50 nM | In vitro | [9] |

| U-STAT3 | GAS DNA | 37.9 µM | In vitro | [10] | |

| STAT5b | Igf1 promoter DNA sites | 1.3 - 17 nM | In vitro, GH-activated | [11] | |

| Kinetic Parameters | JAK2 (full-length) | ATP (substrate) | Km = 0.4 µM | In vitro | [12] |

| JAK2 (full-length) | STAT5 (substrate) | Km = 42 µM | In vitro | [12] | |

| Protein Expression | JAK1 | - | Mean H-score: 265.8 | Pyoderma Gangrenosum skin | [13] |

| JAK1 | - | Mean H-score: 113.1 | Control skin | [13] | |

| Pathway Activity | JAK-STAT1/2 | - | Higher in Influenza vs RSV | PBMCs from infected patients | [14] |

Experimental Protocols

Several key experimental techniques are employed to investigate the JAK-STAT signaling pathway.

6.1. Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This technique is used to determine if two proteins, such as a JAK and a receptor, or a STAT and another transcription factor, interact within the cell.

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer contains a non-ionic detergent (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.[15]

-

Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.[15]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by altering the salt concentration.[16]

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein.[17]

Figure 5: Co-Immunoprecipitation Experimental Workflow.

6.2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) to Identify STAT Target Genes

ChIP-Seq is a powerful method to identify the genome-wide binding sites of a transcription factor, such as an activated STAT protein.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the STAT protein of interest to pull down the STAT-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify regions of enrichment, which represent the binding sites of the STAT protein.[18] Downstream analysis includes motif discovery and associating binding sites with nearby genes.[19]

Figure 6: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

6.3. Luciferase Reporter Assay to Measure Pathway Activity

This assay provides a quantitative measure of the transcriptional activity of the JAK-STAT pathway.

Methodology:

-

Reporter Construct: A reporter plasmid is constructed containing a luciferase gene downstream of a minimal promoter and tandem repeats of a STAT-binding element (e.g., GAS or ISRE).[20][21]

-

Transfection: The reporter plasmid is transfected into cells, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[20]

-

Stimulation/Inhibition: The transfected cells are treated with a cytokine to activate the JAK-STAT pathway or with a potential inhibitor.

-

Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the activity of both luciferases is measured using a luminometer.[22]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in luciferase activity upon stimulation reflects the activation of the JAK-STAT pathway.[23]

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biology and significance of the JAK/STAT signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Canonical and non-canonical JAK–STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What a tangled web we weave: crosstalk between JAK-STAT and other signalling pathways during development in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of JAK/STAT signaling pathway in patients of inflammatory skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 17. ChIP-Seq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]

- 18. A ChIP-Seq Data Analysis Pipeline Based on Bioconductor Packages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

The Rise of Dual JAK1/TYK2 Inhibitors: A New Frontier in Autoimmune Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of autoimmune disease treatment is undergoing a significant transformation, driven by a deeper understanding of the intricate signaling pathways that govern inflammation. At the forefront of this evolution are the Janus kinase (JAK) inhibitors, with a particularly promising subclass gaining traction: dual inhibitors of JAK1 and Tyrosine Kinase 2 (TYK2). This technical guide provides a comprehensive overview of the therapeutic potential of these agents, detailing their mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols crucial for their evaluation.

The JAK-STAT Signaling Pathway: A Central Regulator of Immunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, thereby playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2][3] The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4][5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Each JAK protein is associated with specific cytokine receptors, and their activation triggers distinct downstream signaling cascades.

-

JAK1 is crucial for signaling a broad range of cytokines, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and type I and II interferon families.[6][7] Its central role in mediating pro-inflammatory cytokine signals makes it a key target in autoimmune diseases like rheumatoid arthritis.[6]

-

TYK2 is essential for signaling mediated by IL-12, IL-23, and type I interferons (IFN-α/β).[8][9] The IL-23/IL-17 axis, which is critically dependent on TYK2 signaling, is a major driver of the pathogenesis of psoriasis.[8][9][10]

Given the distinct yet sometimes overlapping roles of JAK1 and TYK2 in mediating pro-inflammatory signals, the dual inhibition of both kinases presents a compelling therapeutic strategy to simultaneously target multiple pathogenic cytokine pathways. This approach is hypothesized to offer broader efficacy than selective inhibition of a single JAK, while potentially mitigating the risks associated with broader JAK inhibition, such as the hematological side effects linked to JAK2 inhibition.[11]

Dual JAK1/TYK2 Inhibitors: A Growing Armamentarium

Several dual JAK1/TYK2 inhibitors are currently in various stages of preclinical and clinical development for a range of autoimmune and inflammatory diseases. These molecules are designed to selectively inhibit both JAK1 and TYK2 over other JAK family members, particularly JAK2, to achieve a favorable efficacy and safety profile.

Brepocitinib (PF-06700841)

Brepocitinib is a potent oral dual inhibitor of TYK2 and JAK1.[11][12] It binds to the ATP-binding site in the catalytic domains of both kinases.[12] Preclinical studies have demonstrated its ability to suppress signaling of cytokines dependent on JAK1 and TYK2.[13]

TLL-018

TLL-018 is another orally available dual JAK1/TYK2 inhibitor that has shown high selectivity for JAK1 and TYK2 over JAK2 and JAK3 in preclinical studies.[14] It has demonstrated potent anti-inflammatory activity in animal models of arthritis.[14]

Other Investigational Agents

The pipeline for dual JAK1/TYK2 inhibitors continues to expand, with other molecules like SAR-20347 also being investigated for their therapeutic potential in autoimmune diseases.[12]

Quantitative Data on Dual JAK1/TYK2 Inhibitors

The following tables summarize the available quantitative data for key dual JAK1/TYK2 inhibitors, providing a comparative overview of their potency and clinical efficacy.

Table 1: In Vitro Potency of Dual JAK1/TYK2 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |

| TLL-018 | JAK1 | 4 | >250-fold | >250-fold | [14] |

| TYK2 | 5 | >200-fold | >200-fold | [14] | |

| Brepocitinib (PF-06700841) | JAK1 | 29 | 28-fold | 114-fold | [13] |

| TYK2 | 23 | 36-fold | 150-fold | [13] | |

| Unnamed Compound 18 | JAK1 | 39 | >10-fold | >10-fold | [15] |

| TYK2 | 21 | >10-fold | >10-fold | [15] |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.

Table 2: Clinical Efficacy of Brepocitinib in Psoriatic Arthritis (Phase IIb)

| Endpoint (Week 16) | Placebo (n=58) | Brepocitinib 30 mg QD (n=54) | Brepocitinib 60 mg QD (n=55) | Reference |

| ACR20 Response (%) | 43.3 | 66.7 (p=0.0197) | 74.6 (p=0.0006) | [16] |

| ACR50 Response (%) | 18.3 | 40.7 | 45.5 | [16] |

| ACR70 Response (%) | 8.3 | 18.5 | 23.6 | [16] |

| PASI75 Response (%) | 20.0 | 58.3 | 68.4 | [16] |

| PASI90 Response (%) | 13.3 | 41.7 | 52.6 | [16] |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement.

Table 3: Clinical Efficacy of TLL-018 vs. Tofacitinib in Rheumatoid Arthritis (Phase IIa)

| Endpoint (Week 12) | Tofacitinib 5 mg BID (n=25) | TLL-018 10 mg QD (n=25) | TLL-018 20 mg QD (n=25) | TLL-018 30 mg QD (n=25) | Reference |

| ACR50 Response (%) | Not Reported | >66% (for all TLL-018 doses combined) | >66% | >66% | [17] |

| DAS28-CRP ≤ 2.6 (Remission) (%) | 17 | 40 | 35 | 55 | [17] |

DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

Experimental Protocols

The evaluation of dual JAK1/TYK2 inhibitors involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic efficacy.

Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2).

Methodology:

-

Recombinant human JAK enzymes are incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

-

The test compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assays

Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Whole blood or PBMCs are pre-incubated with the test compound at various concentrations.

-

Cells are then stimulated with a specific cytokine known to signal through JAK1 or TYK2 (e.g., IL-6 for JAK1, IL-23 or IFN-α for TYK2).

-

Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

-

Cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-6 stimulation).

-

The level of pSTAT in specific cell populations is quantified by flow cytometry.[18]

-

IC50 values are determined from the dose-response curves.

In Vivo Models of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of a dual JAK1/TYK2 inhibitor in a relevant animal model of human autoimmune disease.

Example: Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)

-

Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

-

Treatment: Once arthritis develops (typically around day 25-28), mice are orally administered the test compound or vehicle daily.

-

Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and erythema. Body weight is also recorded.

-

Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Spleen weight and cytokine levels in the serum or paw tissue may also be measured.

Example: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (Model for Psoriasis)

-

Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

-

Treatment: The test compound is administered orally or topically, either prophylactically or therapeutically.

-

Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness. Ear thickness can be measured with a caliper.

-

Endpoint Analysis: At the end of the study, skin biopsies are taken for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and for measuring the expression of pro-inflammatory cytokines and chemokines by qPCR or ELISA.

Conclusion and Future Directions

Dual JAK1/TYK2 inhibitors represent a highly promising therapeutic strategy for a broad range of autoimmune and inflammatory diseases. By simultaneously targeting two key cytokine signaling pathways, these agents have the potential to deliver enhanced efficacy compared to more selective inhibitors. The clinical data for compounds like brepocitinib and TLL-018 are encouraging, demonstrating significant improvements in disease activity in psoriatic arthritis and rheumatoid arthritis, respectively.

The future of this class of drugs will depend on the outcomes of ongoing and planned Phase III clinical trials, which will provide a more definitive assessment of their long-term efficacy and safety profiles. Key areas of future research will include identifying predictive biomarkers to guide patient selection and optimizing dosing regimens to maximize the therapeutic window. Furthermore, the exploration of dual JAK1/TYK2 inhibitors in other autoimmune conditions, such as inflammatory bowel disease and lupus, is an active area of investigation that holds considerable promise. As our understanding of the complex immunopathology of these diseases continues to grow, dual JAK1/TYK2 inhibitors are poised to become a cornerstone of therapy for patients with autoimmune disorders.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 9. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. providence.elsevierpure.com [providence.elsevierpure.com]

- 17. Dual JAK1/TYK2 inhibitor outperforms tofacitinib - Rheumatology Republic [rheuma.com.au]

- 18. academic.oup.com [academic.oup.com]

The Dual JAK1/TYK2 Inhibitor, JAK1/TYK2-IN-3: A Technical Guide for Inflammatory Bowel Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitor, JAK1/TYK2-IN-3, as a potential therapeutic agent for inflammatory bowel disease (IBD). This document consolidates key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the underlying scientific principles through signaling pathway and workflow diagrams.

Introduction to JAK Inhibition in IBD

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The JAK-STAT signaling pathway plays a pivotal role in mediating the inflammatory response by transducing signals from various cytokines implicated in IBD pathogenesis. The JAK family of intracellular tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors and, upon cytokine binding, phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.

Selective inhibition of specific JAK isoforms is a promising therapeutic strategy for IBD. Dual inhibition of JAK1 and TYK2 is hypothesized to offer enhanced efficacy by targeting a broader range of pro-inflammatory cytokines, including interferons and interleukins (IL)-12 and IL-23, while potentially minimizing side effects associated with the inhibition of other JAK isoforms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a comparator dual JAK1/TYK2 inhibitor, PF-06700841.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory Activity of PF-06700841

| Target Kinase | IC50 (nM) |

| JAK1 | 17 |

| TYK2 | 23 |

| JAK2 | 77 |

| JAK3 | 6494 |

Data sourced from a 2018 study on dual JAK1/TYK2 inhibitors.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 23.7% | Oral (p.o.) at 5 mg/kg |

Data sourced from MedChemExpress.[1]

Table 4: Pharmacokinetic Parameters of PF-06700841 in Rats

| Parameter | Value | Route of Administration |

| Plasma Clearance | 31 mL min⁻¹ kg⁻¹ | Intravenous (i.v.) at 1 mg/kg |

| Volume of Distribution | 2.0 L/kg | Intravenous (i.v.) at 1 mg/kg |

| Oral Bioavailability | 83% | Oral (p.o.) at 3 mg/kg |

| Cmax | 774 ng/mL | Oral (p.o.) at 3 mg/kg |

| AUC∞ | 1340 ng·h/mL | Oral (p.o.) at 3 mg/kg |

Data sourced from a 2018 study on dual JAK1/TYK2 inhibitors.[2]

Table 5: In Vivo Efficacy of this compound in a Mouse Model of Ulcerative Colitis

| Dosage (mg/kg, p.o., twice daily for 12 days) | Therapeutic Effect |

| 10, 20, 30 | Dose-dependent reduction in inflammatory response |

| 10, 20, 30 | Dose-dependent inhibition of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β mRNA expression |

The study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice.[1]

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

Caption: In vitro STAT phosphorylation assay workflow.

Experimental Protocols

The following are detailed, representative protocols for key experiments in the evaluation of this compound for IBD research.

In Vitro STAT Phosphorylation Assay

This assay is crucial for determining the cellular potency and selectivity of this compound.

Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in a relevant cell line.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells [PBMCs], mouse splenocytes, or a relevant cell line like U-937)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Recombinant human or mouse cytokines (e.g., IFN-α, IL-12, IL-23)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-STAT (specific to the STAT protein of interest, e.g., pSTAT1, pSTAT3), anti-total-STAT, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Alternatively, a commercially available ELISA kit for the detection of phosphorylated STAT proteins can be used.

Procedure:

-

Cell Culture: Culture cells in appropriate medium until they reach the desired confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal levels of STAT phosphorylation.

-

Inhibitor Pre-treatment: Seed the cells in a multi-well plate. Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration (e.g., 10 ng/mL of IFN-α) for a short period (e.g., 15-30 minutes). Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin).

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used and reproducible model of acute colitis that mimics many of the clinical and histological features of human ulcerative colitis.

Objective: To evaluate the in vivo efficacy of this compound in ameliorating the symptoms of DSS-induced colitis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Animal balance

-

Scoring system for Disease Activity Index (DAI)

-

Reagents and equipment for histological analysis (formalin, paraffin, microtome, H&E stains)

-

Reagents and equipment for myeloperoxidase (MPO) assay

-

Reagents and equipment for quantitative PCR (qPCR)

Procedure:

-

Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.

-

Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. A control group receives regular drinking water.

-

Treatment: On the same day as DSS administration begins, start the oral administration of this compound at the desired doses (e.g., 10, 20, and 30 mg/kg) or vehicle, twice daily.

-

Daily Monitoring: Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI):

-

Body Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

-

Stool Consistency: (0: normal; 2: loose stools; 4: diarrhea)

-

Rectal Bleeding: (0: none; 2: occult blood; 4: gross bleeding)

-

-

Termination of Experiment: At the end of the treatment period (e.g., day 12), euthanize the mice.

-

Macroscopic Evaluation: Excise the colon and measure its length. Score for macroscopic signs of inflammation.

-

Histological Analysis:

-

Fix a section of the distal colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Score the sections for histological signs of inflammation (e.g., severity of inflammation, crypt damage, and ulceration).

-

-

Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Gene Expression Analysis:

-

Isolate RNA from a section of the colon.

-

Synthesize cDNA.

-

Perform qPCR to quantify the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine expression levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Conclusion

This compound is a potent and selective dual inhibitor of JAK1 and TYK2 with demonstrated efficacy in a preclinical model of inflammatory bowel disease. Its ability to modulate the expression of key pro-inflammatory cytokines highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound for the treatment of IBD. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy.

References

Structural Analysis of a Novel Dual JAK1/TYK2 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JAK1/TYK2-IN-3 (also referred to as compound 48), a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document summarizes its biochemical activity, selectivity profile, and the underlying signaling pathways it modulates. Detailed experimental methodologies for key assays are also provided to facilitate reproducibility and further investigation.

Biochemical Profile and Selectivity

This compound is a 2,8-diazaspiro[4.5]decan-1-one derivative that has demonstrated potent inhibitory activity against both JAK1 and TYK2 kinases. Its selectivity profile across the JAK family highlights its potential for targeted therapeutic applications while minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. TYK2 |

| TYK2 | 6 | 6.2x | - |

| JAK1 | 37 | - | 0.16x |

| JAK2 | 140 | 3.8x | 23.3x |

| JAK3 | 362 | 9.8x | 60.3x |

Data sourced from MedChemExpress and the primary publication by Yang T, et al.[1]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing Route |

| Oral Bioavailability | 23.7% | Rat | p.o. (5 mg/kg) |

Data sourced from MedChemExpress.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[2][3] Cytokines, upon binding to their receptors, trigger the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[3] By inhibiting JAK1 and TYK2, this compound can modulate the signaling of various pro-inflammatory cytokines.[1]

Experimental Protocols

While the primary publication for this compound does not provide exhaustive experimental details, a generalized protocol for a biochemical kinase assay to determine IC50 values is outlined below, based on standard methodologies for JAK inhibitors.

Biochemical Kinase Inhibition Assay (Generalized Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the kinase substrate.

-

Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the extent of substrate phosphorylation.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Structural Analysis and Binding Mode

As of the date of this document, there is no publicly available crystal structure of this compound in complex with either JAK1 or TYK2. Structural studies of other inhibitors in complex with JAK family kinases have revealed a highly conserved ATP-binding site.[4][5] The selectivity of inhibitors is often achieved by exploiting subtle differences in the amino acid residues within and around this pocket.[6] For instance, the presence of a cysteine residue in the ATP binding pocket of JAK3, which is a serine in other JAKs, has been a key feature for designing selective JAK3 inhibitors.[7] The development of dual JAK1/TYK2 inhibitors likely relies on targeting shared structural features between these two kinases while avoiding interactions that would lead to potent JAK2 or JAK3 inhibition.

In Vivo Efficacy

Preclinical studies have shown that this compound has a therapeutic effect in a mouse model of ulcerative colitis.[1] It was observed to reduce inflammation by regulating the formation of Th1, Th2, and Th17 cells and inhibiting the NF-κB signaling pathway.[1] The compound also dose-dependently inhibited the mRNA expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β.[1]

Conclusion

This compound is a potent and selective dual inhibitor of JAK1 and TYK2 with promising in vitro and in vivo activity. Its selectivity profile suggests a favorable therapeutic window, potentially minimizing the side effects associated with less selective JAK inhibitors. Further structural studies are warranted to elucidate its precise binding mode and to guide the development of next-generation inhibitors with improved properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]